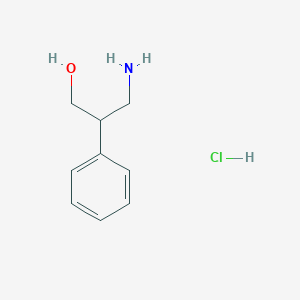

(S)-3-Amino-2-phenyl-propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-Amino-2-phenyl-propan-1-ol hydrochloride” is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . Hydrochloric acid is a colorless solution with a distinctive pungent smell and is classified as a strong acid .

Scientific Research Applications

Synthesis Methodologies

Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents

- The synthesis process of substituted phenyl azetidines involves the intermediate formation of 3-amino-2-(4-bromo phenyl) propan-1-ol, highlighting the compound's utility in developing potential antimicrobial agents through novel synthesis routes (K. Doraswamy & P. Ramana, 2013).

Asymmetric Synthesis of (S)-3-chloro-1-phenyl-1-propanol

- This study demonstrates the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, which underscores the critical role of (S)-3-Amino-2-phenyl-propan-1-ol hydrochloride derivatives in producing enantiomerically pure intermediates for antidepressant drugs (Y. Choi et al., 2010).

Pharmaceutical Research

The First Highly Enantioselective Alkynylation of Chloral

- This research presents the development of a new, inexpensive chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, leading to the efficient synthesis of chiral trichloromethyl propargyl alcohols. It demonstrates the compound's utility in creating pharmaceutically relevant intermediates (B. Jiang & Y. Si, 2004).

FTY720 for Cancer Therapy

- FTY720, a compound derived from 2-amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, shows promising antitumor efficacy in several cancer models. This study reviews FTY720's potential as a cancer therapy, highlighting its pharmacological importance beyond immunosuppression (Li D Zhang et al., 2013).

Enzymatic Catalysis and Biocatalysis

Asymmetric Biocatalysis of S-3-amino-3-phenylpropionic acid

- The study focuses on the enzymatic resolution of S-3-amino-3-phenylpropionic acid (S-APA), a key pharmaceutical intermediate, using Methylobacterium oryzae. It showcases the application of this compound derivatives in the biocatalytic production of enantiopure compounds for pharmaceutical use (Yi Li et al., 2013).

properties

IUPAC Name |

3-amino-2-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVXPWXBBDMHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2733308.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2733309.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide](/img/structure/B2733311.png)

![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2733312.png)

![N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2733316.png)

![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)

![1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2733326.png)

![3-(4-Chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2733329.png)